

cross-referencing experimental and theoretical spectral data of 3-Methyl-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-4-nitroaniline

Cat. No.: B015440

[Get Quote](#)

A comprehensive analysis of the spectral properties of **3-Methyl-4-nitroaniline** is crucial for researchers in various fields, including materials science and drug development. This guide provides a detailed comparison of experimental and theoretical spectral data for this compound, offering valuable insights for its characterization and application.

Spectroscopic Data Comparison

To facilitate a clear comparison, the experimental and theoretical spectral data for **3-Methyl-4-nitroaniline** are summarized in the tables below. This includes data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ^1H NMR Spectral Data (Chemical Shift δ in ppm, J in Hz)

Proton	Experimental (DMSO-d ₆)
H-2	7.15 (d, J = 2.4)
H-6	7.09 (d, J = 8.3)
H-5	6.80 (dd, J = 8.2, 2.4)
-NH ₂	5.55 (s)
-CH ₃	2.31 (s)

Table 2: ^{13}C NMR Spectral Data (Chemical Shift δ in ppm)

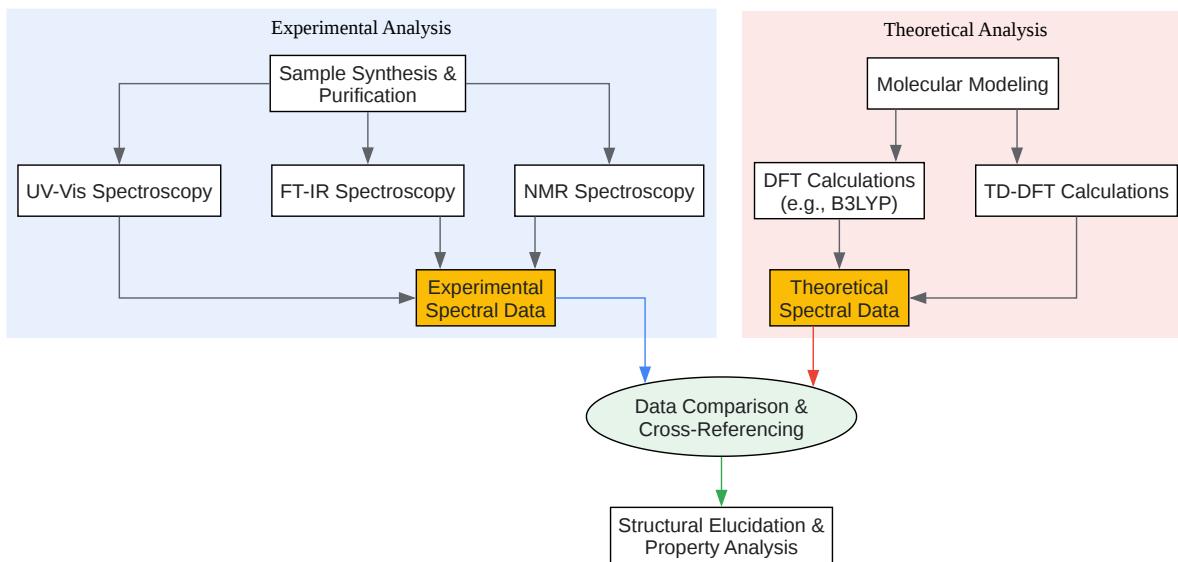
Carbon	Experimental (DMSO)
C-4	149.26
C-1	147.96
C-3	133.07
C-2	119.02
C-6	118.58
C-5	108.21
-CH ₃	18.78

Note: Theoretical NMR data for **3-Methyl-4-nitroaniline** was not readily available in the searched literature. A direct comparison would require performing new computational calculations.

Table 3: FT-IR Spectral Data (Wavenumber in cm^{-1})

Functional Group	Experimental (KBr Pellet/Nujol Mull)	Theoretical (DFT/B3LYP)
N-H stretch (asymmetric)	~3475	Not Available
N-H stretch (symmetric)	~3350	Not Available
C-H stretch (aromatic)	~3000-3100	Not Available
C-H stretch (aliphatic)	~2850-2950	Not Available
N-O stretch (asymmetric)	~1500-1550	Not Available
N-O stretch (symmetric)	~1300-1350	Not Available
C-N stretch	~1200-1300	Not Available
C=C stretch (aromatic)	~1450-1600	Not Available

Note: Specific experimental peak lists and theoretical FT-IR data for **3-Methyl-4-nitroaniline** are not available in the public domain for a detailed tabular comparison. The experimental values are typical ranges for the respective functional groups.


Table 4: UV-Vis Spectral Data (λ_{max} in nm)

Solvent	Experimental	Theoretical (TD-DFT)
Various Solvents	Not Available	Not Available

Note: While **3-Methyl-4-nitroaniline** is used in UV-Vis spectroscopy applications, specific absorption maxima (λ_{max}) values from experimental studies were not found in the initial search. Theoretical calculations for the electronic transitions are also not readily available.

Experimental and Theoretical Workflow

The process of cross-referencing experimental and theoretical spectral data is a powerful approach for detailed molecular characterization. The general workflow involves acquiring experimental spectra and performing computational calculations to predict the same spectral properties. The comparison of these two datasets allows for a more robust interpretation of the molecular structure and properties.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing experimental and theoretical spectral data.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are standard protocols for the key spectroscopic techniques mentioned.

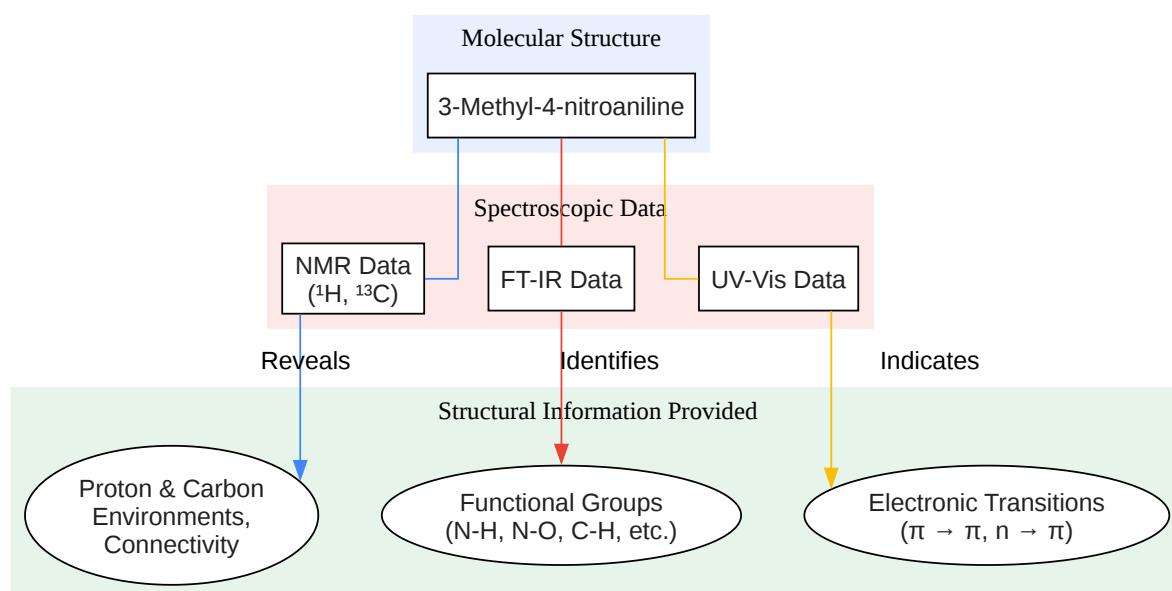
UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of **3-Methyl-4-nitroaniline** is prepared using a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is

adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU).

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λ_{max}) is determined.

FT-IR Spectroscopy


- Sample Preparation (KBr Pellet Method): A small amount of finely ground **3-Methyl-4-nitroaniline** (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FT-IR spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Methyl-4-nitroaniline** is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled pulse sequences are typically employed to obtain singlets for each unique carbon atom. The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

Logical Relationship of Spectroscopic Data and Molecular Structure

The different types of spectral data provide complementary information to elucidate the molecular structure of **3-Methyl-4-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and spectral data.

- To cite this document: BenchChem. [cross-referencing experimental and theoretical spectral data of 3-Methyl-4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015440#cross-referencing-experimental-and-theoretical-spectral-data-of-3-methyl-4-nitroaniline\]](https://www.benchchem.com/product/b015440#cross-referencing-experimental-and-theoretical-spectral-data-of-3-methyl-4-nitroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com